molecular formula C13H24N2O3S B8120492 tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate

Cat. No.: B8120492
M. Wt: 288.41 g/mol
InChI Key: GDNNMZSPWRBPKN-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

The synthesis of tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the tert-butylsulfinyl and tert-butylcarboxylate groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and tert-butylsulfinyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 3-(((tert-butylsulfinyl)imino)methyl)azetidine-1-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl 3-[(E)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-10(9-15)7-14-19(17)13(4,5)6/h7,10H,8-9H2,1-6H3/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNNMZSPWRBPKN-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C=N/S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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